

Cellular Uptake and Metabolism of Tirfipiravir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tirfipiravir
Cat. No.:	B15361990

[Get Quote](#)

A Note on Nomenclature: The vast body of scientific literature focuses on the antiviral agent Favipiravir (also known as T-705). Information regarding "**Tirfipiravir**" is sparse and appears primarily in patent literature, suggesting it may be a related but distinct compound or a developmental codename. This guide will focus on the extensively studied cellular uptake and metabolism of Favipiravir, which is presumed to be the compound of primary interest for researchers in this therapeutic area.

Executive Summary

Favipiravir is a broad-spectrum antiviral agent that exhibits potent activity against a range of RNA viruses. As a prodrug, its efficacy is contingent upon cellular uptake and subsequent metabolic activation to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This document provides a comprehensive overview of the cellular transport and metabolic pathways of Favipiravir, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cellular Uptake

The precise mechanism of Favipiravir's entry into host cells is not fully elucidated in publicly available literature. However, as a nucleoside analog, it is hypothesized to be transported into the cytoplasm via one or more of the cell's native nucleoside transporter proteins. Once inside the cell, it becomes a substrate for the host cell's metabolic machinery.

Intracellular Metabolism and Mechanism of Action

The intracellular transformation of Favipiravir into its active antiviral form is a critical multi-step process mediated by host cell enzymes.

- Step 1: Phosphoribosylation: Upon entering the cell, Favipiravir is recognized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2] HPRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-ribosyl-1-pyrophosphate (PRPP) to Favipiravir, forming Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[1][2]
- Step 2: Phosphorylation: Cellular kinases then further phosphorylate Favipiravir-RMP to its active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4] The diphosphate intermediate, Favipiravir-RDP, is typically present at concentrations below the level of detection.
- Mechanism of Action: The active metabolite, Favipiravir-RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3][4][5] By mimicking the natural purine nucleosides (GTP and ATP), it is incorporated into the nascent viral RNA strand.[2][3] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of errors in the viral genome prevents the production of viable viral particles.[3]

Systemic Metabolism and Pharmacokinetics

Systemically, Favipiravir is primarily metabolized in the liver by aldehyde oxidase, and to a lesser extent by xanthine oxidase, into its inactive hydroxylated metabolite, T-705M1.[5] This metabolite is then predominantly cleared from the body via the kidneys.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and activity of Favipiravir.

Table 1: In Vitro Activity and Metabolism

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (Influenza Virus RdRp)	341 nM	In vitro enzyme assay	
Accumulation of T-705 RTP	3 to 320 pmol/10 ⁶ cells	Madin-Darby canine kidney (MDCK) cells (24h exposure to 1-1000 µM T-705)	[1][6]
Half-life of T-705 RTP decay	5.6 ± 0.6 h	MDCK cells	[1]

Table 2: Pharmacokinetic Parameters

Parameter	Value	Condition	Reference
Elimination Half-life	2 to 5.5 hours	Human	[5]
Apparent Volume of Distribution	15 - 20 L	Human	[5]
Plasma Protein Binding	54%	Human	[5]
Bioavailability	~97.6%	Human	[5]

Experimental Protocols

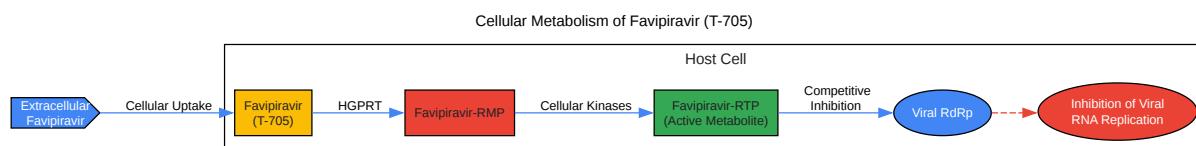
Quantification of Intracellular T-705 RTP using HPLC

This protocol describes the methodology used to measure the intracellular concentration of the active metabolite of Favipiravir.

- Cell Culture and Treatment: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media. For metabolism studies, cells are exposed to varying concentrations of Favipiravir (T-705) for specified time periods (e.g., 24 hours).[1][6]

- **Cell Lysis and Extraction:** After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release intracellular contents.
- **Sample Preparation:** The cell lysate is treated to precipitate proteins and other macromolecules, leaving the small molecule metabolites in the supernatant.
- **HPLC Analysis:** The supernatant containing the metabolites is injected into a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system.[6]
- **Detection:** The eluent is monitored by a UV detector. T-705 RTP can be specifically detected at a wavelength of 360 nm, which distinguishes it from endogenous nucleotides like ATP that absorb at 254 nm.[6]
- **Quantification:** The concentration of T-705 RTP is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified T-705 RTP.

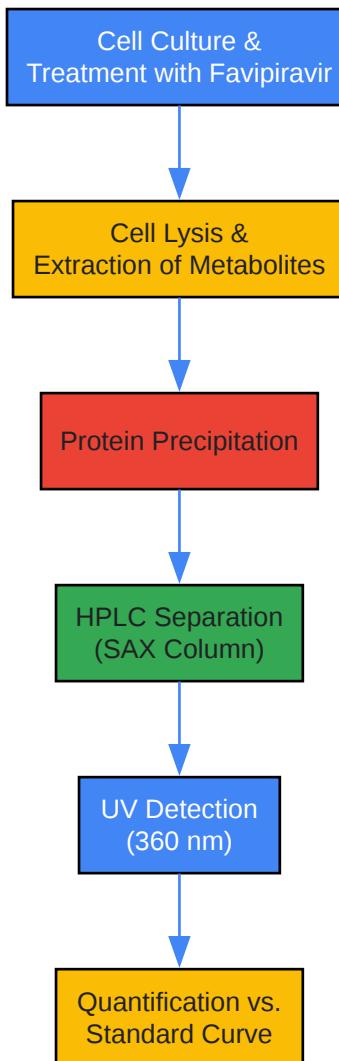
Primer Extension Assay for RdRp Inhibition


This assay is used to investigate the mechanism of action of Favipiravir-RTP on viral RNA synthesis.[3]

- **Reaction Setup:** A reaction mixture is prepared containing the viral RNA-dependent RNA polymerase (RdRp), a template RNA strand, a primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
- **Addition of Inhibitor:** Favipiravir-RTP (FTP) is added to the reaction mixture at various concentrations.
- **RNA Synthesis:** The reaction is initiated and allowed to proceed for a set period, during which the RdRp synthesizes a new RNA strand complementary to the template.
- **Analysis of RNA Products:** The reaction is stopped, and the resulting RNA products are separated by size using gel electrophoresis.
- **Interpretation:** The length and quantity of the synthesized RNA strands are analyzed. A reduction in the amount of full-length product or the appearance of shorter products indicates

inhibition of RNA synthesis or chain termination by Favipiravir-RTP.[\[3\]](#)

Visualizations


Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Intracellular metabolic activation pathway of Favipiravir.

Workflow for Quantification of Intracellular Favipiravir-RTP

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC-based quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Uptake and Metabolism of Tirfipiravir: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15361990#cellular-uptake-and-metabolism-of-tirfipiravir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com